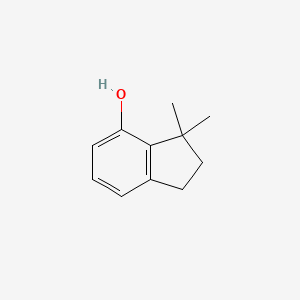

3,3-Dimethylindan-4-ol

Beschreibung

3,3-Dimethylindan-4-ol is a substituted indanol derivative characterized by a bicyclic indane core (a benzene ring fused to a cyclopentane ring) with two methyl groups at the 3-position and a hydroxyl group at the 4-position. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol (calculated).

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,2-dihydroinden-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)7-6-8-4-3-5-9(12)10(8)11/h3-5,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPDLCLZPKSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindan-4-ol can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl-1-phenylbutan-2-ol under acidic conditions. This reaction typically employs polyphosphoric acid or p-toluenesulfonic acid as catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethylindan-4-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethylindan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form 3,3-dimethylindan.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products:

Oxidation: 3,3-Dimethylindan-4-one.

Reduction: 3,3-Dimethylindan.

Substitution: Halogenated derivatives of 3,3-Dimethylindan.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylindan-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The most structurally analogous compound identified in the evidence is 7-Methoxy-3,3-dimethylindan-4-ol (CAS: 93904-66-6), which differs by the addition of a methoxy (-OCH₃) group at the 7-position. Key comparisons are summarized below:

| Property | 3,3-Dimethylindan-4-ol | 7-Methoxy-3,3-dimethylindan-4-ol |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O | C₁₂H₁₆O₂ |

| Molecular Weight | 164.24 g/mol (calc.) | 192.25 g/mol |

| LogP | ~2.5 (estimated) | 3.35 |

| Boiling Point | Not reported (est. <313.6°C) | 313.6°C at 760 mmHg |

| Density | Not reported | 1.071 g/cm³ |

| Key Functional Groups | Hydroxyl, dimethyl | Hydroxyl, dimethyl, methoxy |

Key Observations :

Chromatographic Behavior

7-Methoxy-3,3-dimethylindan-4-ol has been analyzed via reverse-phase HPLC using a Newcrom R1 column (mobile phase: MeCN/water/H₃PO₄). Its retention time is influenced by the methoxy group, which increases hydrophobic interactions with the stationary phase. In contrast, 3,3-Dimethylindan-4-ol (lacking the methoxy group) would likely exhibit shorter retention times under identical conditions due to reduced hydrophobicity .

Biologische Aktivität

3,3-Dimethylindan-4-ol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its unique structural features, including a hydroxyl group and two methyl substituents on the indane ring, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of 3,3-Dimethylindan-4-ol, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

Molecular Structure:

- Chemical Formula: C11H14O

- Molecular Weight: 162.23 g/mol

- Structure: The compound features a hydroxyl group (-OH) attached to the 4-position of the dimethylindane structure.

Reactivity:

3,3-Dimethylindan-4-ol can undergo various chemical reactions:

- Oxidation: Converts to 3,3-Dimethylindan-4-one.

- Reduction: Can be reduced to form 3,3-Dimethylindan.

- Substitution: The hydroxyl group can be substituted by other functional groups through nucleophilic substitution reactions.

The biological activity of 3,3-Dimethylindan-4-ol is primarily attributed to its interaction with specific molecular targets. The hydroxyl group enables hydrogen bonding with enzymes and receptors, influencing various biological pathways. This compound's structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties for 3,3-Dimethylindan-4-ol. Compounds with similar structures have shown effectiveness against various bacteria and fungi. For instance, studies on related compounds indicate that they can disrupt bacterial cell membranes and inhibit growth . Further research is necessary to elucidate the specific antimicrobial efficacy of this compound.

Enzyme Interaction Studies

The compound has been identified as a candidate for studying enzyme interactions due to its ability to bind to active sites. This binding can lead to inhibition or alteration of enzyme activity, which is critical in metabolic pathways. For example, its interaction with cytochrome P450 enzymes could be explored for implications in drug metabolism and toxicity.

Case Studies

-

Study on Enzyme Inhibition:

A study investigated the inhibitory effects of various hydroxylated compounds on cytochrome P450 enzymes. While specific data on 3,3-Dimethylindan-4-ol were not reported, related compounds demonstrated significant inhibition rates that suggest similar potential for this compound . -

Antioxidant Efficacy:

Research comparing various dimethylindanes found that those with hydroxyl substituents exhibited enhanced antioxidant activity. This positions 3,3-Dimethylindan-4-ol as a potential candidate for further antioxidant studies .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| 3,3-Dimethylindan-4-one | Ketone | Reduced reactivity compared to alcohol |

| 3,3-Dimethylindan | Hydrocarbon | Lacks hydroxyl group; lower biological activity |

| 2,3-Dimethylindan | Differently substituted | Varies in reactivity; potential for different interactions |

Applications in Research

The unique properties of 3,3-Dimethylindan-4-ol make it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery. Its ability to interact with biological molecules opens avenues for studying metabolic pathways and enzyme kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.